(6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-24-16(22)11-21-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20-18(21)23/h3-10,17H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKWSZOCXMRUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester is part of the quinazoline family, which is known for diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of quinazoline derivatives typically involves reactions such as aminolysis and condensation of various substrates. For instance, the compound can be synthesized from 6-bromo-2-phenylquinazolinone through a series of reactions involving acetic acid and ethyl esters, leading to the formation of the desired ethyl ester derivative .
Biological Activity Overview
Quinazoline derivatives, including the compound , have shown a wide range of biological activities:
-
Antimicrobial Activity :
- Several studies have reported that quinazoline derivatives exhibit significant antibacterial and antifungal activities. The presence of bromine substituents has been correlated with enhanced antimicrobial properties against various Gram-positive and Gram-negative bacteria .
- For example, compounds similar to the one discussed have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
-
Anticancer Properties :
- Quinazoline derivatives have been evaluated for their anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity, indicating its potential as an anticancer agent .
- Notably, studies have indicated that structural modifications in quinazolines can lead to significant variations in their anticancer efficacy .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of quinazoline derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that the synthesized compounds exhibited potent activity with MIC values comparable to standard antibiotics. The structure-activity relationship (SAR) suggested that bromine substitution at specific positions was crucial for enhancing bioactivity .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that certain quinazoline derivatives could inhibit cell growth effectively. The mechanism involved the induction of apoptosis through mitochondrial pathways and activation of caspases . This suggests that further exploration into these compounds could yield new therapeutic agents for cancer treatment.
Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Scientific Research Applications
Biological Activities
The quinazolinone derivatives, including (6-Bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester, exhibit a range of biological activities:
1. Antimicrobial Properties
Recent studies have shown that quinazolinone compounds possess significant antimicrobial activity. For instance, derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The introduction of different substituents can enhance their antimicrobial potency. In particular, compounds with electron-withdrawing groups have demonstrated higher inhibition rates against tested pathogens .
2. Anti-inflammatory Effects
Quinazolinone derivatives have also been assessed for anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
3. Acetylcholinesterase Inhibition
Compounds in this category have shown promise as acetylcholinesterase inhibitors, which are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The ability to inhibit acetylcholinesterase could lead to increased acetylcholine levels in the brain, aiding cognitive function .
Case Studies
Several case studies have documented the effectiveness of quinazolinone derivatives in various applications:
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of quinazoline-based esters with varying substituents. Key analogs include:
Key Observations :
- Position 2: The oxo group in the target compound contrasts with methyl () and methoxyphenyl () substituents.
- Position 6 : Bromine in the target compound vs. chlorine in increases molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and may alter steric interactions.
- Position 4 : The phenyl group enhances hydrophobicity compared to oxo or hydrogen substituents, impacting membrane permeability in biological systems .
Physicochemical and Spectroscopic Properties
Boiling Point and Density
- The target compound’s boiling point is expected to exceed 445°C (based on analog data from ), with density likely between 1.50–1.60 g/cm³ due to bromine’s high atomic mass .
- Hydrobromide salts (e.g., ) exhibit lower melting points and higher aqueous solubility compared to neutral esters .
NMR Spectral Differences
highlights that substituents in regions A (positions 29–36) and B (39–44) of quinazoline derivatives cause distinct chemical shifts. For example:
- A methoxyphenyl group () would deshield nearby protons, creating upfield/downfield shifts in regions A/B compared to the target compound’s oxo group.
- Methyl substituents () produce simpler splitting patterns due to fewer adjacent protons, whereas bromine’s electronegativity in the target compound may cause anisotropic effects in NMR .
Reactivity and Functional Group Behavior
- Bromine Reactivity : The 6-bromo substituent may undergo nucleophilic substitution (e.g., Suzuki coupling) more readily than chloro or methyl analogs, enabling modular derivatization .
- Lumping Strategy : Per , the target compound could be grouped with other brominated quinazolines for environmental modeling, as similar structures share degradation pathways and bioactivity profiles .
Q & A
Q. What are the standard synthetic routes for preparing (6-bromo-2-oxo-4-phenyl-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester?
The compound is typically synthesized via cyclocondensation of 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid under reflux (3–4 hours). Post-reaction, the product is recrystallized using ethanol and confirmed for purity via TLC (cyclohexane:ethyl acetate, 2:1) . Alternative methods involve microwave-assisted condensation of 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde in DMSO, followed by extraction and flash chromatography (20–30% ethyl acetate in hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identification of functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry. For example, aromatic protons appear at δ 7.39–8.11 ppm in DMSO-d₆ .
- Mass spectrometry : HRMS (ESI) to verify molecular weight and fragmentation patterns .
Q. How is purity assessed during synthesis?
Thin-layer chromatography (TLC) using silica gel G-plates with mobile phases like cyclohexane:ethyl acetate (2:1) is standard. Spots are visualized under UV light .
Advanced Research Questions
Q. What are the advantages of microwave-assisted synthesis over conventional methods for this compound?
Microwave irradiation reduces reaction times (e.g., 1 hour vs. 3–4 hours for reflux) and improves yields by enhancing reaction kinetics. It also minimizes side reactions, as seen in the synthesis of analogous quinazolinones .
Q. How can researchers evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution to determine MIC against bacterial/fungal strains .
- Analgesic testing : Rodent models (e.g., hot-plate test) to measure pain threshold changes .
- In silico docking : Molecular docking against target proteins (e.g., bacterial enzymes) to predict binding affinity .
Q. What strategies are used for structure-activity relationship (SAR) studies?
- Substituent variation : Modifying the phenyl or bromo groups to assess impact on bioactivity .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid to study solubility and target interaction .
Q. How can reaction conditions be optimized for higher yields?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Catalyst use : Sodium in ethanol improves nucleophilicity during esterification .
Q. What methodologies assess the compound’s environmental impact?
- Biodegradation studies : Monitoring abiotic/biotic degradation in soil/water systems .
- Ecotoxicology assays : Evaluating effects on model organisms (e.g., Daphnia magna) at cellular and population levels .
Q. How are mechanistic pathways elucidated for its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
